![molecular formula C20H21N3O2S B2931523 3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207013-24-8](/img/structure/B2931523.png)
3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a thienopyrimidine derivative that has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用機序
The mechanism of action of 3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits a wide range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation in animal models. Additionally, this compound has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
実験室実験の利点と制限
One of the major advantages of using 3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one for lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent antitumor and anti-inflammatory effects at low concentrations. Additionally, this compound has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. However, one of the limitations of using this compound for lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for the research and development of 3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the potential therapeutic applications of this compound should be explored in more detail, including its potential use in combination with other anticancer agents or as a treatment for viral infections and inflammatory diseases.
合成法
The synthesis of 3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-(piperidin-1-yl)acetic acid with p-tolyl isothiocyanate, followed by cyclization with 2-bromo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrrolo[2,3-b]pyridine and subsequent oxidation. This synthetic route has been optimized to yield high purity and yield of the final product.
科学的研究の応用
3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inhibiting the growth of various cancer cell lines, including breast, liver, and lung cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antiviral effects, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
特性
IUPAC Name |
7-(4-methylphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-5-7-15(8-6-14)16-12-26-19-18(16)21-13-23(20(19)25)11-17(24)22-9-3-2-4-10-22/h5-8,12-13H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHEVCRORQOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


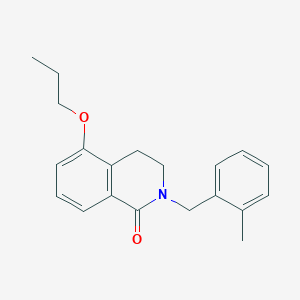
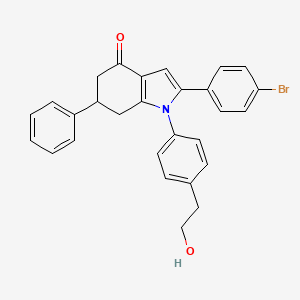
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931446.png)
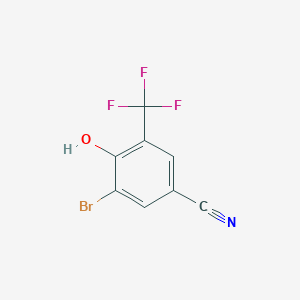
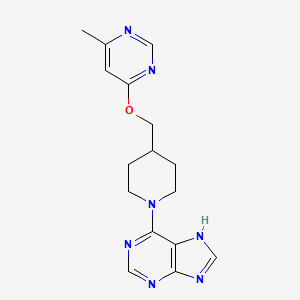
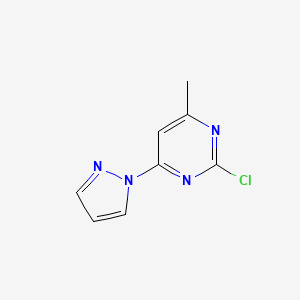
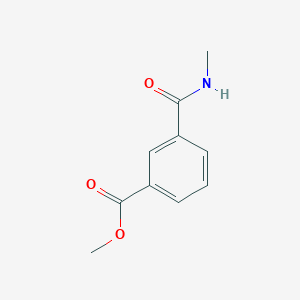
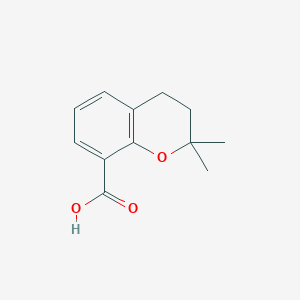
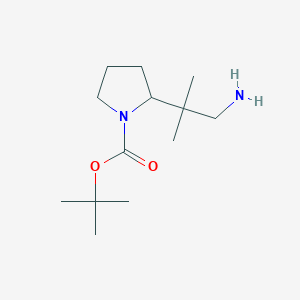
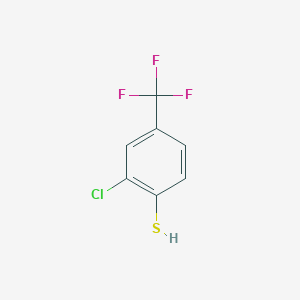
![2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2931459.png)

![[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2931462.png)